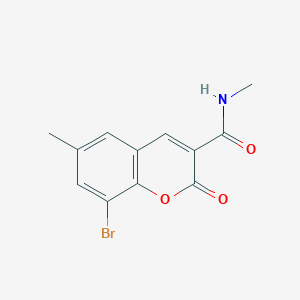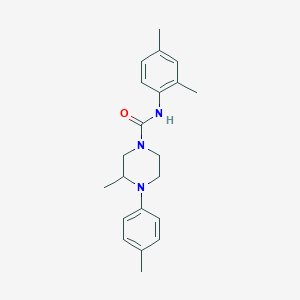
8-bromo-N,6-dimethyl-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-N,6-dimethyl-2-oxo-2H-chromene-3-carboxamide, also known as BRD0705, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. In
Mecanismo De Acción
The mechanism of action of 8-bromo-N,6-dimethyl-2-oxo-2H-chromene-3-carboxamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cell survival. This compound binds to the N-terminal domain of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. This results in the inhibition of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-fibrotic effects, this compound has been reported to have antioxidant properties by reducing the production of reactive oxygen species. Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This may have implications for the treatment of various diseases, including arthritis and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 8-bromo-N,6-dimethyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high purity and stability. This compound can be synthesized in large quantities and has been shown to exhibit consistent biological activity across different batches. Additionally, the mechanism of action of this compound is well-characterized, which allows for precise targeting of specific pathways in cell-based assays. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This may require the use of organic solvents or other solubilization methods, which can affect the biological activity of the compound.
Direcciones Futuras
There are several potential future directions for the study of 8-bromo-N,6-dimethyl-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the potential therapeutic applications of this compound in various disease models. This may involve the use of animal models or clinical trials to evaluate the safety and efficacy of this compound in humans. Furthermore, the identification of new targets and pathways that are regulated by this compound may lead to the development of novel therapeutic strategies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 8-bromo-N,6-dimethyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-methyl-2H-chromen-2-one with N-bromoacetamide in the presence of a base, followed by the addition of dimethylamine and acetic acid. The resulting product is purified by column chromatography to obtain pure this compound. This synthesis method has been reported in several scientific publications and has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
8-bromo-N,6-dimethyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the activity of the NF-κB pathway, which is a key regulator of inflammation. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been reported to have anti-fibrotic effects by reducing the production of collagen in liver and lung fibrosis models.
Propiedades
IUPAC Name |
8-bromo-N,6-dimethyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-7-5-8(11(15)14-2)12(16)17-10(7)9(13)4-6/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REICVSRBQKHUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC(=O)C(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(trifluoromethyl)benzoyl]azocane](/img/structure/B5321124.png)


![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321159.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5321165.png)

![1-{1-[(1-oxo-1H,3H-benzo[de]isochromen-6-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5321174.png)
![5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5321182.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5321187.png)
![1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide](/img/structure/B5321191.png)
![4-morpholin-4-yl-7-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5321211.png)
![2-[(3-bromobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5321224.png)
![N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5321230.png)